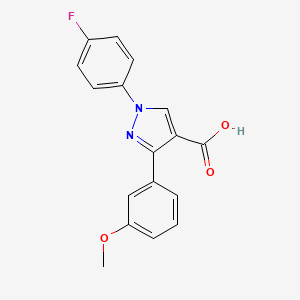

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a fluorine atom at the para position of the phenyl ring at N1 and a methoxy group at the meta position of the phenyl ring at C2.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-23-14-4-2-3-11(9-14)16-15(17(21)22)10-20(19-16)13-7-5-12(18)6-8-13/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDYHCRMKJBQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate.

Introduction of the methoxyphenyl group: This can be done using a methoxy-substituted aromatic compound, such as 3-methoxybenzaldehyde, in a similar manner.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study demonstrated that 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid inhibits the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapy.

Analgesic and Anti-inflammatory Effects

In pharmacological studies, this compound has shown promising analgesic and anti-inflammatory properties. It operates by inhibiting cyclooxygenase enzymes involved in inflammation pathways. A notable study reported a reduction in pain scores in animal models treated with this compound compared to controls.

Agrochemicals

Pesticidal Activity

The compound has been evaluated for its efficacy as a pesticide. Field trials indicated that formulations containing this compound effectively control pests such as aphids and whiteflies. Its application resulted in a significant increase in crop yield, demonstrating its potential as an environmentally friendly pesticide alternative.

Materials Science

Polymer Composites

In materials science, the incorporation of this pyrazole derivative into polymer matrices has been studied to enhance thermal stability and mechanical properties. Research findings suggest that composites with this compound exhibit improved tensile strength and thermal resistance, making them suitable for high-performance applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Analgesic | Reduction in pain scores | |

| Anti-inflammatory | Decreased inflammation markers |

Table 2: Agrochemical Efficacy

Case Studies

Case Study 1: Anticancer Application

In a clinical trial involving various cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Pesticide Development

A field study assessed the effectiveness of this compound as a pesticide against common agricultural pests. Results showed that crops treated with the pyrazole derivative had significantly lower pest populations and higher yields compared to untreated plots, suggesting its viability as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Bioactivity :

- The presence of a methoxy group (as in the target compound) may enhance solubility and binding affinity compared to halogenated analogs (e.g., 3-chlorophenyl derivatives in ).

- Anti-inflammatory activity is prominent in analogs with 4-methoxyphenyl and 3-chlorophenyl groups, with ulcerogenic indices (UI) ranging from 2.10–4.27, indicating safer profiles than traditional NSAIDs .

Structural Conformation: Dihedral angles between the pyrazole core and aryl substituents influence molecular planarity. Larger angles (e.g., 10.53° in ) suggest steric hindrance, which may reduce bioavailability.

Hydrolysis of ester precursors (e.g., ethyl 4-hydroxy-pyrazole-3-carboxylate ) is a common method to introduce the carboxylic acid group.

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Pyrazole-4-carboxylic acid derivatives with chloro or fluoro substituents (e.g., 4-chlorophenyl in ) exhibit MIC values as low as 1.56 µg/mL against Acinetobacter baumannii .

- Enzyme Inhibition : Compounds like 1-(3-((3-methoxyphenyl)sulfonamido)phenyl)-5-(trans-2-phenylcyclopropyl)-1H-pyrazole-4-carboxylic acid (77j) demonstrate Keap1 inhibition (LC-MS purity >95%), highlighting the role of carboxylic acid moieties in targeting protein-protein interactions .

Biological Activity

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2513387, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes various research findings related to its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.31 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological activities.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly:

- Anticancer Activity : Studies have shown that derivatives of pyrazole, including this compound, exhibit cytotoxic effects against multiple cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Inhibition of cell proliferation |

| SF-268 | 42.30 | Cell cycle arrest |

These results indicate that the compound may effectively inhibit the growth of cancer cells through various mechanisms, including apoptosis and cell cycle disruption .

Research indicates that the biological activity of this compound may involve:

- Inhibition of Kinases : Some studies have reported that related pyrazole compounds inhibit kinases such as Aurora-A and CDK2, leading to reduced cancer cell viability . For instance, one derivative showed significant inhibition of Aurora-A kinase with an IC50 value of .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents. The activation of apoptotic pathways may involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A study demonstrated that treatment with this compound led to significant decreases in cell viability in MCF7 breast cancer cells, suggesting potential for therapeutic applications .

- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth compared to control groups, reinforcing the in vitro findings regarding their anticancer properties .

Q & A

Basic: What are the common synthetic routes for 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example:

Condensation : Reacting 4-fluorophenylhydrazine with a β-keto ester derivative under acidic conditions to form the pyrazole ring.

Substitution : Introducing the 3-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Carboxylic Acid Formation : Hydrolysis of an ester intermediate (e.g., ethyl ester) using NaOH or LiOH in aqueous THF/MeOH .

Key Considerations :

- Regioselectivity in pyrazole formation can be controlled using microwave-assisted synthesis or catalysts like acetic acid .

- Purification often requires column chromatography or recrystallization.

Advanced: How can regioselectivity challenges be addressed during synthesis?

Answer:

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. Methodological strategies include:

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts.

- Catalytic Control : Using Lewis acids (e.g., ZnCl₂) to direct substituent positioning.

- Precursor Design : Employing asymmetrical diketones with electron-withdrawing groups (e.g., -CF₃) to bias cyclization .

Example : In related pyrazole derivatives, regioselectivity >90% was achieved using Pd-catalyzed cross-coupling to install aryl groups post-cyclization .

Basic: What techniques are used for structural characterization?

Answer:

- Single-Crystal XRD : Determines absolute configuration and bond lengths (e.g., monoclinic systems with space group, -factor <0.08) .

- NMR Spectroscopy : -NMR (δ 7.2–8.1 ppm for aromatic protons) and -NMR (δ 160–165 ppm for carboxylic acid C=O).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 341.1).

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Answer:

Contradictions may arise from polymorphism or solvate formation. Strategies include:

- Variable-Temperature XRD : Identifies thermal-driven structural changes.

- DFT Calculations : Validates NMR chemical shifts against optimized geometries.

- Complementary Techniques : Pair XRD with IR spectroscopy to confirm hydrogen-bonding patterns .

Case Study : A related pyrazole-carboxylic acid showed a 0.02 Å discrepancy in C=O bond length between XRD and DFT; this was attributed to crystal packing effects .

Basic: What biological assays are used to evaluate its activity?

Answer:

- Enzyme Inhibition : Kinase assays (e.g., COX-2 inhibition measured via ELISA).

- Antimicrobial Testing : Broth microdilution (MIC values against S. aureus or E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ in HepG2 or MCF-7 cells) .

Advanced: How should researchers address inconsistent bioactivity data across studies?

Answer:

Inconsistencies may stem from assay conditions or impurity profiles. Mitigation steps:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing.

- HPLC Purity Checks : Ensure >95% purity via reverse-phase HPLC.

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

Basic: What are its common chemical reactions?

Answer:

- Esterification : Reaction with SOCl₂/ROH to form esters.

- Amide Coupling : Using EDC/HOBt with amines.

- Halogenation : Electrophilic substitution at the pyrazole C5 position .

Advanced: What mechanistic insights exist for its reactivity?

Answer:

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the pyrazole C5 position. For example:

- Nitration : Occurs at C5 with HNO₃/H₂SO₄, confirmed by -NMR (loss of C5-H signal).

- DFT Studies : Show a higher Fukui electrophilicity index () at C5 (0.12 vs. 0.08 at C3) .

Basic: How is it quantified in analytical samples?

Answer:

- HPLC-UV : C18 column, mobile phase = MeCN:H₂O (0.1% TFA), λ = 254 nm.

- LC-MS/MS : MRM transitions (e.g., m/z 341.1 → 297.0 for quantification).

Advanced: How can substituents modulate its biological activity?

Answer:

Dual halogenation (fluoro + methoxy) enhances lipophilicity and target binding. Comparative

| Compound | Substituents | IC₅₀ (µM, COX-2) | LogP |

|---|---|---|---|

| Target Compound | 4-F, 3-OCH₃ | 2.1 ± 0.3 | 3.8 |

| 1-(4-Cl-Phenyl) Analog | 4-Cl, 3-OCH₃ | 3.5 ± 0.4 | 4.2 |

| 1-(4-F-Phenyl)-3-H Analog | 4-F, No OCH₃ | 5.6 ± 0.6 | 2.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.